molecular formula C14H10ClNO4S B15119406 2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid

2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid

Cat. No.: B15119406
M. Wt: 323.8 g/mol
InChI Key: DNRCKFZSWLAKSS-UHFFFAOYSA-N
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Description

This compound features a pyridine-3-carboxylic acid backbone substituted at the 2-position with a [(6-chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl group.

Properties

Molecular Formula

C14H10ClNO4S

Molecular Weight

323.8 g/mol

IUPAC Name

2-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]pyridine-3-carboxylic acid

InChI

InChI=1S/C14H10ClNO4S/c15-10-5-12-11(19-7-20-12)4-8(10)6-21-13-9(14(17)18)2-1-3-16-13/h1-5H,6-7H2,(H,17,18)

InChI Key

DNRCKFZSWLAKSS-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CSC3=C(C=CC=N3)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}PYRIDINE-3-CARBOXYLIC ACID typically involves multiple steps. One common method starts with the preparation of the benzodioxole ring by reacting catechol with dihalomethanes under alkaline conditions . The resulting benzodioxole intermediate is then chlorinated to introduce the chloro substituent at the 6-position.

Next, the chlorinated benzodioxole is reacted with a thiol-containing compound to introduce the sulfanyl group. This intermediate is then coupled with a pyridine derivative under conditions that facilitate the formation of the desired pyridine ring. Finally, the carboxylic acid group is introduced through a carboxylation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}PYRIDINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while substitution of the chloro group can yield various substituted derivatives .

Mechanism of Action

The mechanism of action of 2-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}PYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit enzymes involved in DNA replication or repair, leading to cell cycle arrest and apoptosis . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Features
Target Compound Pyridine-3-carboxylic acid 2-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl ~365.8* High lipophilicity (benzodioxole), potential metabolic resistance
2-(3,4-Dimethylphenyl)sulfanylpyridine-3-carboxylic acid (CAS 796067-47-5) Pyridine-3-carboxylic acid 2-(3,4-Dimethylphenyl)sulfanyl ~303.4 Electron-donating methyl groups may reduce acidity compared to chloro derivatives
6-(5-Fluoro-2-methoxyphenyl)pyridine-3-carboxylic acid (CAS 887982-75-4) Pyridine-3-carboxylic acid 6-(5-Fluoro-2-methoxyphenyl) ~291.3 Fluorine and methoxy groups enhance polarity and potential CNS penetration
2-Chloro-5-(2-fluoro-3-methoxyphenyl)-3-pyridinecarboxylic acid (CAS 1261959-76-5) Pyridine-3-carboxylic acid 2-Chloro, 5-(2-fluoro-3-methoxyphenyl) ~295.7 Halogen and methoxy groups may improve binding to aromatic enzyme pockets

*Calculated based on formula.

Key Observations:
  • Lipophilicity : The benzodioxole ring in the target compound likely confers higher logP values than phenyl or fluorophenyl analogs, suggesting improved membrane permeability but reduced aqueous solubility.
  • Biological Relevance : Methoxy and fluorine substituents (as in CAS 887982-75-4 ) are common in CNS-active drugs due to their ability to modulate blood-brain barrier penetration.

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